N-(1-benzyl-4-piperidyl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(1-benzyl-4-piperidyl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound with a complex structure that includes a piperidine ring, a pyrazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-4-piperidyl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is usually introduced via a nucleophilic aromatic substitution reaction.
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor.
Coupling Reactions: The final step involves coupling the pyrazole and piperidine rings through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(1-benzyl-4-piperidyl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. It may serve as a lead compound in the development of new drugs or as a tool for studying biochemical pathways.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(1-benzyl-4-piperidyl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
N-(1-benzyl-4-piperidyl)-3-(4-hydroxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(1-benzyl-4-piperidyl)-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
N-(1-benzyl-4-piperidyl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for certain applications.
Properties
Molecular Formula |
C24H28N4O2 |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-5-(4-methoxyphenyl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C24H28N4O2/c1-27-23(16-22(26-27)19-8-10-21(30-2)11-9-19)24(29)25-20-12-14-28(15-13-20)17-18-6-4-3-5-7-18/h3-11,16,20H,12-15,17H2,1-2H3,(H,25,29) |
InChI Key |
DNBUEXMFYCZAMW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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